Methyl 3-(dimethylamino)-2-isocyanoacrylate
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Overview
Description
Methyl 3-(dimethylamino)-2-isocyanoacrylate is an organic compound with a unique structure that includes both isocyano and acrylate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(dimethylamino)-2-isocyanoacrylate typically involves the reaction of dimethylamine with methyl cyanoacetate under specific conditions. One common method includes the use of a base such as potassium carbonate in an anhydrous solvent like benzene at low temperatures . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent-free methods and the use of green chemistry principles are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(dimethylamino)-2-isocyanoacrylate undergoes various types of chemical reactions, including:
Substitution Reactions: The isocyano group can participate in nucleophilic substitution reactions.
Addition Reactions: The acrylate moiety can undergo Michael addition reactions with nucleophiles.
Cyclization Reactions: The compound can form heterocyclic structures through intramolecular cyclization.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, nucleophiles such as amines, and solvents like benzene or toluene. Reaction conditions often involve low temperatures and anhydrous environments to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield substituted isocyanides, while Michael addition can produce β-amino esters .
Scientific Research Applications
Chemistry
In chemistry, Methyl 3-(dimethylamino)-2-isocyanoacrylate is used as a building block for the synthesis of various heterocyclic compounds. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis .
Biology and Medicine
In biology and medicine, this compound has potential applications in drug development. Its ability to form stable complexes with biological molecules makes it a candidate for designing new pharmaceuticals. Research is ongoing to explore its efficacy in treating various diseases .
Industry
In the industrial sector, this compound is used in the production of polymers and advanced materials. Its reactivity and stability make it suitable for creating high-performance materials with specific properties .
Mechanism of Action
The mechanism of action of Methyl 3-(dimethylamino)-2-isocyanoacrylate involves its interaction with nucleophiles and electrophiles. The isocyano group can act as a nucleophile, while the acrylate moiety can participate in electrophilic addition reactions. These interactions lead to the formation of various products depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(dimethylamino)-2-cyanoacrylate: Similar in structure but with a cyano group instead of an isocyano group.
Methyl 3-(dimethylamino)-2-methylacrylate: Contains a methyl group instead of an isocyano group.
Uniqueness
Methyl 3-(dimethylamino)-2-isocyanoacrylate is unique due to the presence of both isocyano and acrylate functional groups. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds .
Properties
CAS No. |
113212-14-9 |
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Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
methyl (E)-3-(dimethylamino)-2-isocyanoprop-2-enoate |
InChI |
InChI=1S/C7H10N2O2/c1-8-6(5-9(2)3)7(10)11-4/h5H,2-4H3/b6-5+ |
InChI Key |
FREGRQYTSPAJDX-AATRIKPKSA-N |
SMILES |
CN(C)C=C(C(=O)OC)[N+]#[C-] |
Isomeric SMILES |
CN(C)/C=C(\C(=O)OC)/[N+]#[C-] |
Canonical SMILES |
CN(C)C=C(C(=O)OC)[N+]#[C-] |
Origin of Product |
United States |
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